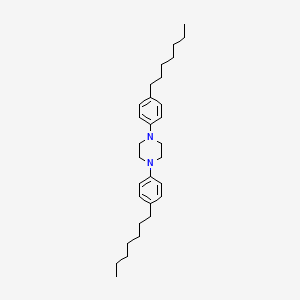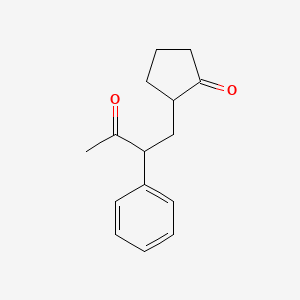
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- is an organic compound with the molecular formula C15H18O2 It is a derivative of cyclopentanone, featuring a phenylbutyl group attached to the cyclopentanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a phenylbutyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of cyclopentanone, 2-(3-oxo-2-phenylbutyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylbutyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which cyclopentanone, 2-(3-oxo-2-phenylbutyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanone: A simpler ketone with a similar ring structure but lacking the phenylbutyl group.
Cyclopentenone: Contains a double bond within the ring, making it more reactive in certain chemical reactions.
Cyclohexanone: A six-membered ring ketone with different chemical properties due to the larger ring size.
Uniqueness
Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
55110-09-3 |
|---|---|
Fórmula molecular |
C15H18O2 |
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
2-(3-oxo-2-phenylbutyl)cyclopentan-1-one |
InChI |
InChI=1S/C15H18O2/c1-11(16)14(12-6-3-2-4-7-12)10-13-8-5-9-15(13)17/h2-4,6-7,13-14H,5,8-10H2,1H3 |
Clave InChI |
CONGYFHHUSOXFB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1CCCC1=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


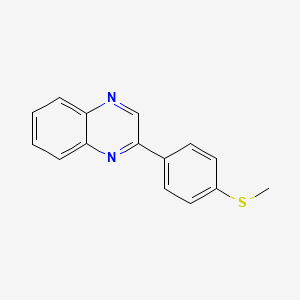


![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
![3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14645518.png)
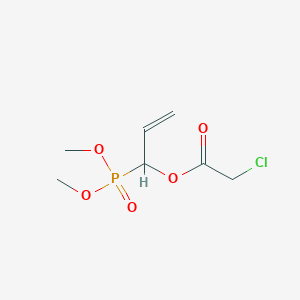
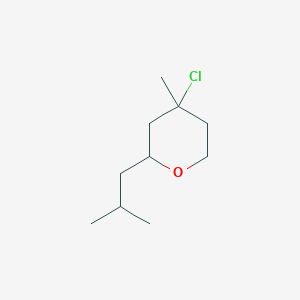
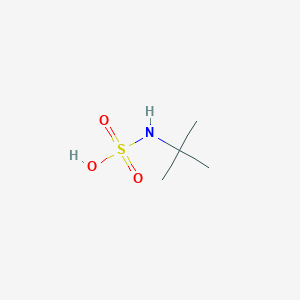
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)

